molecular formula C13H16N2O B14378920 N-(Prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 88630-44-8

N-(Prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B14378920
CAS No.: 88630-44-8
M. Wt: 216.28 g/mol
InChI Key: YTKUCFJWLFBQDZ-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a prop-2-en-1-yl group attached to the nitrogen atom and a carboxamide group at the 2-position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde with aminoacetaldehyde diethyl acetal.

    Introduction of Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-en-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the prop-2-en

Properties

CAS No.

88630-44-8

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-prop-2-enyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C13H16N2O/c1-2-8-14-13(16)15-9-7-11-5-3-4-6-12(11)10-15/h2-6H,1,7-10H2,(H,14,16)

InChI Key

YTKUCFJWLFBQDZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)N1CCC2=CC=CC=C2C1

Origin of Product

United States

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